Application: 1,2-Propanediol is a significant product for the chemical industry due to the increasing demand for this versatile product.
Methods: The traditional method of producing this compound is through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide), which is energy-intensive.
Application: 1,2-Propanediol monomethyl ether acetate is used as a solvent for paints, inks, lacquers, varnishes, cleaners, and coatings
Methods: It is produced on a large scale by the petrochemical industry, using propylene oxide as a feedstock.
1,2-Propanediol, 1-acetate, also known as propylene glycol 1-acetate or 2-hydroxypropyl acetate, is a colorless liquid ester with the chemical formula CHO and a molecular weight of approximately 118.13 g/mol. This compound features an ester functional group formed from the reaction between propylene glycol (1,2-propanediol) and acetic acid. It is characterized by its two hydroxyl groups and an ester linkage, which contribute to its unique chemical properties and potential applications in various fields such as pharmaceuticals, coatings, and solvents .
There is currently no scientific research readily available on the specific mechanism of action of PGAc.
The primary reaction for synthesizing 1,2-propanediol, 1-acetate is the esterification of propylene glycol with acetic acid. This process typically requires an acid catalyst, such as sulfuric acid. The balanced chemical equation for this reaction is:
This reaction produces 1,2-propanediol, 1-acetate and water as a byproduct .
Several compounds share structural similarities with 1,2-propanediol, 1-acetate. Here are a few notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Propylene Glycol | CHO | Simple diol without acetate functionality |
| Ethylene Glycol | CHO | Commonly used antifreeze; lacks acetyl group |
| Acetic Acid | CHO | Simple carboxylic acid; no hydroxyl functionality |
| 1,2-Propanediol | CHO | Similar structure but without acetate functionality |
The unique aspect of 1,2-propanediol, 1-acetate lies in its dual functional groups (hydroxyl and ester), which allow it to act both as a solvent and as a reactant in various chemical processes. This versatility differentiates it from simpler compounds like propylene glycol or acetic acid that do not possess both functionalities simultaneously .
The infrared spectroscopic analysis of 1,2-propanediol, 1-acetate reveals several characteristic vibrational modes that provide definitive identification of the compound's functional groups and molecular structure. The compound exhibits the typical spectral features of both alcohol and acetate ester functionalities.
Carbonyl Stretching Vibrations
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration (ν(C=O)) of the acetate ester group. For 1,2-propanediol, 1-acetate, this absorption appears at approximately 1740-1750 cm⁻¹ [1] [2] [3]. This frequency is characteristic of saturated aliphatic esters and falls within the expected range for acetate esters [4]. The acetate functional group displays a unique high-wavenumber carbonyl stretch due to the electron-withdrawing effect of the acetyl group, which strengthens the carbonyl bond [1] [5].
Hydroxyl Stretching Vibrations
The free hydroxyl group present in 1,2-propanediol, 1-acetate produces a characteristic broad absorption band in the region 3200-3600 cm⁻¹ [6] [7] [8]. This O-H stretching vibration appears as a broad peak due to hydrogen bonding interactions, with the exact frequency depending on the degree of intermolecular hydrogen bonding [9] [10]. In the liquid state, this band typically appears around 3300-3500 cm⁻¹ due to extensive hydrogen bonding networks [6].
Carbon-Oxygen Stretching Vibrations
The compound exhibits multiple C-O stretching vibrations that provide structural information about both the ester and alcohol functional groups. The acetate ester displays characteristic C-O stretching bands in the 1000-1300 cm⁻¹ region [1] [11]. Specifically, acetate esters show a distinctive asymmetric C-C-O stretching vibration at approximately 1240 cm⁻¹, which is diagnostic for acetate groups [4] [5]. This higher frequency compared to other saturated esters (typically 1210-1160 cm⁻¹) is attributed to the reduced mass effect of the methyl group in the acetate moiety [4].
The alcohol C-O stretching vibration appears in the 1000-1150 cm⁻¹ region [7] [2], overlapping with the lower frequency C-O stretches from the ester group. This creates a complex pattern of C-O absorptions that requires careful spectral interpretation.
Alkyl Stretching and Bending Vibrations
The aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region [3] [12]. The methyl groups from both the acetate and propyl portions contribute to absorptions at approximately 2950-2970 cm⁻¹ (asymmetric stretch) and 2870-2880 cm⁻¹ (symmetric stretch) [3]. The characteristic methyl bending vibrations appear at 1375 cm⁻¹ and 1450 cm⁻¹ [3].
Vibrational Frequency Assignments
Based on spectroscopic literature and comparative analysis with similar compounds, the following vibrational frequency assignments can be made for 1,2-propanediol, 1-acetate:
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| O-H stretch (alcohol) | 3300-3500 | ν(O-H) | Strong, broad |
| C-H stretch (alkyl) | 2950-2970 | νas(C-H) | Medium to strong |
| C-H stretch (alkyl) | 2870-2880 | νs(C-H) | Medium to strong |
| C=O stretch (ester) | 1740-1750 | ν(C=O) | Strong, sharp |
| C-H bend (methyl) | 1450 | δ(CH₃) | Medium |
| C-H bend (methyl) | 1375 | δ(CH₃) | Medium |
| C-C-O stretch (acetate) | 1240 | νas(C-C-O) | Strong |
| C-O stretch (alcohol) | 1000-1150 | ν(C-O) | Medium to strong |
| C-O stretch (ester) | 1000-1300 | ν(C-O) | Medium to strong |
Raman spectroscopy provides complementary information to infrared spectroscopy for the characterization of 1,2-propanediol, 1-acetate. The Raman spectrum is particularly useful for observing vibrations that may be weak or inactive in the infrared spectrum due to selection rule differences.
Carbonyl Stretching in Raman
The carbonyl stretching vibration of the acetate ester group appears as a strong band in the Raman spectrum at approximately 1740-1750 cm⁻¹ [13] [14]. This frequency is consistent with the infrared observations and provides confirmation of the ester functional group presence. The polarization characteristics of this band can provide additional structural information about the molecular orientation.
Carbon-Carbon Stretching Vibrations
Raman spectroscopy is particularly sensitive to C-C stretching vibrations, which are often weak in infrared spectra. The propyl chain backbone exhibits characteristic C-C stretching modes in the 800-1200 cm⁻¹ region [15] [16]. These vibrations provide information about the conformational structure of the molecule and can be used to distinguish between different isomers.
Symmetric Stretching Modes
The symmetric stretching modes of methyl groups are typically more intense in Raman than in infrared spectroscopy. The symmetric C-H stretching vibrations of the acetate methyl group and the propyl methyl group appear at approximately 2870-2880 cm⁻¹ [15]. The intensity ratio of these peaks can provide quantitative information about the molecular composition.
Hydroxyl Group Raman Activity
The O-H stretching vibration of the free hydroxyl group appears as a broad band in the Raman spectrum, typically at slightly different frequencies than observed in infrared due to the different selection rules [15]. The width and position of this band provide information about the hydrogen bonding environment of the hydroxyl group.
Low-Frequency Modes
Raman spectroscopy is particularly valuable for observing low-frequency vibrational modes below 400 cm⁻¹, which are typically inaccessible in infrared spectroscopy. These modes include skeletal bending and torsional vibrations that provide information about the overall molecular conformation and flexibility [13] [14].
The proton nuclear magnetic resonance spectrum of 1,2-propanediol, 1-acetate provides detailed information about the molecular structure and chemical environment of each proton in the molecule. The spectrum exhibits characteristic patterns that allow for unambiguous structural assignment.
Acetate Methyl Protons
The acetate methyl group protons appear as a sharp singlet at approximately 2.05-2.15 ppm [17] [18] [19]. This chemical shift is characteristic of protons on a carbon adjacent to a carbonyl group in an acetate ester. The singlet multiplicity reflects the absence of coupling to neighboring protons, as the methyl group is separated from other protons by the carbonyl carbon [19].
Propyl Chain Protons
The propyl chain protons exhibit a complex multipicity pattern due to coupling interactions. The terminal methyl group appears as a doublet at approximately 1.15-1.25 ppm due to coupling with the adjacent methine proton [17] [18]. The coupling constant (J) is typically 6-7 Hz, characteristic of vicinal proton coupling in saturated systems [20].
The methine proton (CH) bearing the hydroxyl group appears as a complex multiplet at approximately 3.8-4.2 ppm [17] [18]. This downfield shift reflects the deshielding effect of the adjacent hydroxyl group. The multiplicity results from coupling to both the methyl protons and the adjacent methylene protons [19].
Methylene Protons
The methylene protons (CH₂) adjacent to the acetate ester group appear as a complex multiplet in the 4.0-4.4 ppm region [17] [19]. This significant downfield shift is due to the deshielding effect of the electron-withdrawing acetate group. The protons are diastereotopic due to the presence of the adjacent chiral center, leading to complex coupling patterns [18].
Hydroxyl Proton
The hydroxyl proton appears as a broad singlet at approximately 2.5-3.5 ppm, depending on the solvent and temperature conditions [17] [18]. This proton is typically exchangeable with deuterium oxide (D₂O) and may exhibit variable chemical shifts due to hydrogen bonding and exchange effects [21].
Chemical Shift Assignments
The following table summarizes the ¹H NMR chemical shift assignments for 1,2-propanediol, 1-acetate:
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
|---|---|---|---|---|
| Acetate CH₃ | 2.05-2.15 | Singlet | 3H | - |
| Propyl CH₃ | 1.15-1.25 | Doublet | 3H | 6-7 |
| Methine CH | 3.8-4.2 | Multiplet | 1H | 6-7 |
| Methylene CH₂ | 4.0-4.4 | Multiplet | 2H | Complex |
| Hydroxyl OH | 2.5-3.5 | Broad singlet | 1H | Exchangeable |
The carbon-13 nuclear magnetic resonance spectrum of 1,2-propanediol, 1-acetate provides quantitative information about the carbon framework of the molecule. The spectrum exhibits five distinct carbon environments corresponding to the molecular structure.
Carbonyl Carbon
The carbonyl carbon of the acetate ester appears as the most downfield signal at approximately 170-175 ppm [17] [18]. This chemical shift is characteristic of ester carbonyl carbons and reflects the significant deshielding effect of the electron-withdrawing carbonyl group [22]. The signal appears as a singlet due to the absence of directly attached protons.
Acetate Methyl Carbon
The acetate methyl carbon appears at approximately 20-22 ppm [17] [18]. This upfield position is typical for methyl carbons adjacent to carbonyl groups in acetate esters. The chemical shift is influenced by the electron-withdrawing effect of the adjacent carbonyl group [22].
Propyl Chain Carbons
The propyl chain carbons exhibit characteristic chemical shifts based on their chemical environment. The terminal methyl carbon appears at approximately 18-20 ppm [17] [20]. The methine carbon bearing the hydroxyl group appears at approximately 65-70 ppm, significantly downfield due to the deshielding effect of the attached hydroxyl group [17] [20].
Methylene Carbon
The methylene carbon adjacent to the acetate ester group appears at approximately 62-67 ppm [17] [18]. This downfield shift reflects the deshielding effect of the electron-withdrawing acetate group. The chemical shift is also influenced by the proximity to the hydroxyl-bearing carbon [17].
Carbon Chemical Shift Assignments
The following table presents the ¹³C NMR chemical shift assignments for 1,2-propanediol, 1-acetate:
| Carbon Environment | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Carbonyl C=O | 170-175 | Acetate carbonyl |
| Methylene CH₂ | 62-67 | Adjacent to acetate |
| Methine CH | 65-70 | Hydroxyl-bearing |
| Acetate CH₃ | 20-22 | Acetate methyl |
| Propyl CH₃ | 18-20 | Terminal methyl |
Quantitative Analysis Applications
The ¹³C NMR spectrum can be used for quantitative analysis of 1,2-propanediol, 1-acetate using integration techniques. Studies have shown that ¹³C NMR spectroscopy with short relaxation delays can provide accurate quantitative information for compound ratios and structural analysis [18]. The technique is particularly useful for distinguishing between different isomers and determining the purity of the compound.
The mass spectrometric analysis of 1,2-propanediol, 1-acetate under electron ionization conditions provides detailed information about the compound's fragmentation pathways and molecular structure. The fragmentation patterns are consistent with the presence of both alcohol and acetate ester functional groups.
Molecular Ion Peak
The molecular ion peak [M]⁺ appears at m/z 118, corresponding to the molecular weight of 1,2-propanediol, 1-acetate (C₅H₁₀O₃) [23] [24] . The intensity of this peak is typically moderate, as ester compounds often undergo facile fragmentation under electron ionization conditions [23] [26].
Base Peak and Primary Fragmentation
The base peak (most intense peak) in the mass spectrum appears at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺ . This fragmentation results from the characteristic α-cleavage of the acetate ester bond, which is a common fragmentation pathway for acetate esters [28] [26]. The stability of the acetyl cation makes this fragmentation particularly favorable .
Acetic Acid Loss
A significant fragmentation pathway involves the loss of acetic acid (60 mass units) from the molecular ion, resulting in a fragment at m/z 58 [28] [26]. This fragmentation corresponds to the formation of [M-CH₃COOH]⁺ and is characteristic of acetate esters. The resulting fragment represents the remaining propanediol portion of the molecule [26].
Hydroxyl and Water Loss
The presence of the hydroxyl group leads to characteristic fragmentation patterns involving water loss. The peak at m/z 100 corresponds to [M-H₂O]⁺, resulting from the loss of water (18 mass units) from the molecular ion [28] [26]. This fragmentation is typical for alcohols and occurs through the elimination of a hydroxyl hydrogen and a β-hydrogen [26].
Alcohol-Specific Fragmentation
The alcohol functional group undergoes α-cleavage adjacent to the hydroxyl-bearing carbon, producing characteristic fragments [28] [26]. The fragmentation pattern includes peaks corresponding to the loss of the hydroxyl group and adjacent carbon atoms, providing structural information about the alcohol portion of the molecule [26].
The following table summarizes the major fragmentation patterns observed in the mass spectrum of 1,2-propanediol, 1-acetate:
| m/z | Fragment Ion | Fragmentation Pathway | Relative Intensity |
|---|---|---|---|
| 118 | [M]⁺ | Molecular ion | Moderate |
| 100 | [M-H₂O]⁺ | Water loss | Medium |
| 58 | [M-CH₃COOH]⁺ | Acetic acid loss | Medium |
| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) | High |
| 31 | [CH₂OH]⁺ | Hydroxymethyl cation | Medium |
| 29 | [CHO]⁺ | Formyl cation | Low |
| 15 | [CH₃]⁺ | Methyl cation | Low |
Mechanistic Interpretation
The fragmentation mechanisms follow established pathways for compounds containing both alcohol and ester functionalities. The α-cleavage of the acetate ester bond is driven by the stability of the resulting acetyl cation [28] [26]. The hydroxyl group facilitates elimination reactions leading to water loss, while also providing sites for additional fragmentation through α-cleavage mechanisms [26].
These fragmentation patterns provide a molecular fingerprint that can be used for identification and quantification of 1,2-propanediol, 1-acetate in analytical applications. The characteristic base peak at m/z 43 and the molecular ion at m/z 118 are particularly useful for confirmation of the compound's identity in gas chromatography-mass spectrometry analyses .
The ultraviolet-visible spectroscopic analysis of 1,2-propanediol, 1-acetate provides information about the electronic transitions and chromophoric properties of the molecule. The compound exhibits characteristic absorption features related to its functional groups.
Carbonyl Absorption
The most significant chromophoric feature in 1,2-propanediol, 1-acetate is the carbonyl group of the acetate ester. The carbonyl group exhibits a characteristic n→π* transition at approximately 280-290 nm [29] [30]. This transition involves the promotion of a non-bonding electron on the carbonyl oxygen to the π* antibonding orbital of the carbonyl group [29]. The absorption is typically weak to moderate in intensity due to the symmetry-forbidden nature of the n→π* transition.
π→π* Transitions
The carbonyl group also exhibits a more intense π→π* transition at shorter wavelengths, typically around 200-220 nm [29] [30]. This transition involves the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. The absorption is significantly more intense than the n→π* transition and provides the primary ultraviolet absorption for the compound [29].
Absorption Coefficients
The molar absorption coefficient (ε) for the n→π* transition is typically in the range of 10-100 M⁻¹cm⁻¹, while the π→π* transition exhibits much higher extinction coefficients, typically 1000-10000 M⁻¹cm⁻¹ [29] [30]. These values are characteristic of simple carbonyl compounds and provide quantitative information for analytical applications.
Solvent Effects
The ultraviolet-visible spectrum of 1,2-propanediol, 1-acetate exhibits solvent-dependent shifts in absorption maxima. Polar solvents typically cause a blue shift (hypsochromic shift) of the n→π* transition due to hydrogen bonding interactions with the carbonyl oxygen [29] [30]. The hydroxyl group in the molecule can participate in both intermolecular and intramolecular hydrogen bonding, affecting the electronic environment of the carbonyl group.
Structural Analysis Applications
The ultraviolet-visible spectrum can be used to confirm the presence of the acetate ester functional group and to study conformational changes in the molecule. The intensity and position of the carbonyl absorption bands provide information about the electronic environment and can be used to distinguish between different isomers or conformational states [29] [30].
Spectroscopic Parameters
The following table summarizes the ultraviolet-visible spectroscopic parameters for 1,2-propanediol, 1-acetate:
| Transition | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| n→π* | 280-290 | 10-100 | Carbonyl transition |
| π→π* | 200-220 | 1000-10000 | Carbonyl transition |
Irritant